molecular formula C4H9ClN2O B1382821 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride CAS No. 1803594-52-6

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

Cat. No.: B1382821
CAS No.: 1803594-52-6
M. Wt: 136.58 g/mol
InChI Key: YWXYDDCCXZLZHJ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a versatile chemical compound with the molecular formula C4H9ClN2O and a molecular weight of 136.58 g/mol . This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride typically involves the reaction of an aldehyde or ketone with a cyanide source. One common method is the reaction of propanone (acetone) with hydrogen cyanide, resulting in the formation of 2-hydroxy-2-methylpropanenitrile. This reaction is usually carried out in the presence of a base such as sodium or potassium cyanide and an acid like sulfuric acid to maintain a pH of around 4-5 .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the nitrile group.

    Substitution Reactions: The amino and hydroxyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as hydrogen cyanide or sodium cyanide in the presence of acids.

    Substitution Reactions: Reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with hydrogen cyanide results in the formation of cyanohydrins .

Scientific Research Applications

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: In the discovery and development of new drugs.

    Biological Studies: To understand complex biological processes and interactions.

    Industrial Applications: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride involves its reactivity with nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition, while the amino and hydroxyl groups can participate in various substitution reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanenitrile: Similar structure but lacks the amino group.

    2-Amino-2-methylpropanenitrile: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical reactions compared to similar compounds .

Properties

IUPAC Name

2-amino-3-hydroxy-2-methylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-4(6,2-5)3-7;/h7H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXYDDCCXZLZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-52-6
Record name 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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